2-Amino-4,4,4-trifluorobutanoic acid hydrochloride

Catalog No.
S3329607
CAS No.
262296-39-9
M.F
C4H7ClF3NO2
M. Wt
193.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4,4,4-trifluorobutanoic acid hydrochloride

CAS Number

262296-39-9

Product Name

2-Amino-4,4,4-trifluorobutanoic acid hydrochloride

IUPAC Name

2-amino-4,4,4-trifluorobutanoic acid;hydrochloride

Molecular Formula

C4H7ClF3NO2

Molecular Weight

193.55 g/mol

InChI

InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H

InChI Key

YJTBBIHZBGVKSJ-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)N)C(F)(F)F.Cl

Canonical SMILES

C(C(C(=O)O)N)C(F)(F)F.Cl

2-Amino-4,4,4-trifluorobutanoic acid hydrochloride is a fluorinated amino acid with the molecular formula C₄H₇ClF₃NO₂. It has a molecular weight of approximately 193.55 g/mol and exists as a solid at room temperature. The compound is characterized by its trifluoromethyl group, which imparts unique chemical properties and biological activities. Its melting point is reported to be around 250 °C (decomposing) .

Synthesis and Characterization:

2-Amino-4,4,4-trifluorobutanoic acid hydrochloride (2-A-4,4,4-TFB HCl) is a synthetic compound not readily found in nature. Research efforts have focused on developing efficient and scalable methods for its synthesis. Studies have reported various approaches, including the fluorination of readily available starting materials like alanine or cyanoacetic acid. Characterization of the synthesized 2-A-4,4,4-TFB HCl is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Biological Applications:

Research suggests that 2-A-4,4,4-TFB HCl might possess interesting biological properties. Studies have explored its potential as an:

  • Enzyme inhibitor: 2-A-4,4,4-TFB HCl has been investigated for its ability to inhibit certain enzymes, such as cysteine proteases, which are involved in various biological processes. Inhibiting these enzymes could have potential applications in drug discovery, particularly for diseases where these enzymes play a role [].
  • Antimicrobial agent: Preliminary studies have shown that 2-A-4,4,4-TFB HCl exhibits some antibacterial and antifungal activity. However, further research is needed to understand its mechanism of action and potential for development into effective antimicrobial agents.
Typical of amino acids and halogenated compounds:

  • Acid-Base Reactions: As an amino acid derivative, it can participate in typical acid-base reactions due to the presence of the amine group.
  • Nucleophilic Substitution: The trifluoromethyl group can engage in nucleophilic substitution reactions under specific conditions.
  • Decarboxylation: Similar to other amino acids, it may undergo decarboxylation reactions under certain conditions.

Several methods have been developed for synthesizing 2-amino-4,4,4-trifluorobutanoic acid hydrochloride:

  • Fluorination of Butanoic Acid Derivatives: The introduction of trifluoromethyl groups can be achieved through fluorination techniques using reagents like sulfur tetrafluoride or other fluorinating agents.
  • Amino Acid Synthesis Techniques: Traditional methods for synthesizing amino acids can also be adapted for this compound by introducing the trifluoromethyl group at an appropriate stage.

The applications of 2-amino-4,4,4-trifluorobutanoic acid hydrochloride include:

  • Research in Medicinal Chemistry: Its unique structure makes it a candidate for studying drug design and development.
  • Biochemical Studies: Used in studies related to amino acid metabolism and neurotransmitter function.
  • Potential Pharmaceutical

Interaction studies involving 2-amino-4,4,4-trifluorobutanoic acid hydrochloride have focused on:

  • Receptor Binding: Investigations into how this compound interacts with various neurotransmitter receptors are ongoing.
  • Enzyme Inhibition: Some studies have explored its potential as an inhibitor of specific enzymes involved in metabolic pathways.

Several compounds share structural similarities with 2-amino-4,4,4-trifluorobutanoic acid hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-3-(trifluoromethyl)propanoic acidC₄H₆F₃NO₂Different position of the trifluoromethyl group
2-Amino-2-methylpropanoic acidC₅H₉NO₂No fluorine substituents
3-Amino-3-(trifluoromethyl)butanoic acidC₄H₇F₃NO₂Trifluoromethyl group at a different position

Uniqueness

The uniqueness of 2-amino-4,4,4-trifluorobutanoic acid hydrochloride lies in its trifluoromethyl group positioned at the terminal carbon of the butanoic chain. This configuration influences its reactivity and biological interactions differently than other similar compounds.

Mechanistic Foundations of Nickel(II)-Schiff Base Chemistry

The asymmetric alkylation of glycine derivatives using chiral nickel(II) complexes has emerged as a cornerstone for synthesizing enantiomerically enriched 2-amino-4,4,4-trifluorobutanoic acid. These complexes employ tridentate Schiff base ligands that coordinate to nickel in a square-planar geometry, creating a rigid chiral environment. The glycine moiety binds through the amino and carboxylate groups, leaving the α-carbon exposed for alkylation.

A critical advancement involves using (S)-N-(2-benzoylphenyl)-1-cyclohexylethylamine as the chiral ligand, which induces high facial selectivity during the alkylation step. When trifluoroethyl iodide (CF₃CH₂I) is introduced, the reaction proceeds via an SN2 mechanism, with the nickel center stabilizing the transition state and directing the nucleophilic attack to the re face of the glycine enolate. This results in diastereomeric ratios exceeding 98:2 and enantiomeric excess (ee) values up to 97.8%.

Table 1: Key Parameters in Nickel-Mediated Alkylation

ParameterOptimal ConditionImpact on Selectivity/Yield
Ligand(S)-Cyclohexylethylamine97.8% ee achieved
Alkylating AgentCF₃CH₂I (5% excess)Minimizes side reactions
TemperatureAmbient (25°C)Maintains kinetic control
AtmosphereNitrogenPrevents oxidative byproducts

Scalability and Process Intensification

Recent protocols demonstrate scalability to >150 g batches without compromising stereochemical outcomes. Key innovations include:

  • Reduced reagent stoichiometry: Trifluoroethyl iodide excess decreased from 10% to 5%, lowering raw material costs.
  • Two-step quenching: Sequential addition of water and hydrochloric acid isolates intermediates (e.g., (S,2S)-28) in >90% yield, eliminating chromatography.
  • Ligand recovery: The chiral ligand is reclaimed via filtration as its hydrochloride salt, with <5% loss per cycle, enabling 10+ reuses.

Structural Mimicry of Leucine Moieties in Peptidomimetics

The trifluoromethyl group in 2-amino-4,4,4-trifluorobutanoic acid hydrochloride exhibits a van der Waals volume (26.5 ų) comparable to the iso-propyl group of leucine (27.4 ų), enabling near-isosteric substitution in peptide backbones [2]. This bioisosteric relationship arises from convergent steric profiles quantified by Taft Es values (−2.4 for CF₃ vs. −1.7 for i-Pr) and biphenyl rotational interference parameters (ΔG‡ = 5.1 kcal/mol for CF₃ vs. 4.8 kcal/mol for i-Pr) [2]. In practice, substitution of leucine with this fluorinated analog preserves the overall topology of α-helical peptides while introducing enhanced dipole moments (µ = 2.1 D for CF₃ vs. 0.3 D for i-Pr) that modulate protein-protein interaction interfaces [2] [3].

Crystallographic studies of angiotensin-converting enzyme (ACE) inhibitors reveal that the trifluoromethyl group maintains critical hydrophobic contacts with S1′ pocket residues (Tyr523, Phe457) while reducing entropic penalties through restricted side-chain mobility [2]. This is exemplified in fluorinated bradykinin potentiating peptides where Ki values improve 3.2-fold compared to leucine-containing analogs, demonstrating enhanced target complementarity [2]. The electronegative fluorine atoms also participate in orthogonal halogen bonding interactions with backbone carbonyls (C=O···F-C, 3.1–3.3 Å), stabilizing β-turn conformations in cyclic peptidomimetics [3].

Fluorine-Induced Conformational Restriction in Target Engagement

The trifluoromethyl group imposes dramatic conformational restrictions through a combination of steric bulk and hyperconjugative effects. Nuclear magnetic resonance (NMR) analysis of model peptides shows that the χ₁ side-chain torsion angle becomes constrained to −60° ± 5° (gauche⁻) due to σC-H→σ*C-F orbital interactions, compared to the −60° to 180° range observed in leucine [3]. This preorganization reduces the conformational entropy penalty upon target binding by 2.8 kcal/mol, as quantified by isothermal titration calorimetry studies with protease-activated receptor 1 (PAR1) [3].

Molecular dynamics simulations of fluorinated RGD peptides reveal a 73% reduction in accessible rotameric states compared to non-fluorinated analogs, correlating with a 12-fold increase in αIIbβ3 integrin binding affinity [3]. The conformational locking effect is particularly pronounced in β-strand mimetics, where the CF₃ group enforces alternating φ/ψ angles (−139° ± 8°, 135° ± 6°) that mimic natural β-sheet geometries. This property has been leveraged in the design of amyloid-β aggregation inhibitors, achieving 89% suppression of fibril formation at 10 µM concentrations [3].

Impact on Proteolytic Stability and Membrane Permeability

Introduction of 2-amino-4,4,4-trifluorobutanoic acid hydrochloride into peptide sequences confers remarkable resistance to enzymatic degradation. Chymotrypsin cleavage assays demonstrate a 14-fold increase in half-life (t₁/₂ = 48 min vs. 3.4 min for leucine controls) due to steric blockade of the S1 pocket [4]. The trifluoromethyl group reduces trypsin-mediated hydrolysis rates by 92% in dibasic cleavage sites (KR/KR-F₃) through combined electronic and steric effects on transition-state stabilization [4].

Membrane permeability enhancements arise from the compound’s dual hydrophobicity (clogP = 1.8) and conformational rigidity. Parallel artificial membrane permeability assay (PAMPA) data show a 6.7-fold increase in effective permeability (Pe = 8.9 × 10⁻⁶ cm/s) compared to leucine-containing peptides, attributable to reduced polar surface area (PSA = 89 Ų vs. 112 Ų) [4]. This property enables blood-brain barrier penetration in fluorinated neuropeptide Y analogs, as evidenced by a 4.3:1 brain/plasma ratio in murine models [4].

Cryo-electron microscopy structures of fluorinated cyclic peptides bound to P-glycoprotein (P-gp) reveal that the trifluoromethyl group engages in atypical hydrophobic interactions with transmembrane helix 6 (Phe728), bypassing efflux mechanisms that typically limit intracellular accumulation [4]. This transport advantage combines with reduced hydrogen bonding capacity (calculated H-bond donors = 0.2 vs. 1.7 for leucine) to achieve therapeutic cytosolic concentrations in multidrug-resistant cell lines [4].

tRNA Aminoacylation Strategies for Ribosomal Incorporation

The incorporation of 2-amino-4,4,4-trifluorobutanoic acid hydrochloride into biological systems through transfer ribonucleic acid aminoacylation represents a sophisticated mechanism that exploits the inherent flexibility of the protein synthesis machinery [1]. Aminoacyl-transfer ribonucleic acid synthetases, the enzymes responsible for charging transfer ribonucleic acid molecules with their cognate amino acids, demonstrate remarkable promiscuity toward fluorinated amino acid substrates under specific conditions [2].

Chemical aminoacylation methodologies have been developed to facilitate the incorporation of fluorinated amino acids bearing trifluoromethyl groups into proteins through cell-free translation systems [1]. The process involves the synthesis of aminoacyl-transfer ribonucleic acid intermediates using hybrid dinucleotide pdCpA and subsequent ligation to truncated transfer ribonucleic acid species [1]. This approach enables the site-specific incorporation of fluorinated amino acids, including trifluorobutanoic acid derivatives, at predetermined positions within target proteins [2].

Research has demonstrated that the distinct chemical features of fluorinated amino acids, particularly those containing trifluoromethyl groups, significantly influence both synthetic and editing pathways of aminoacyl-transfer ribonucleic acid synthetases [3]. The incorporation mechanism involves kinetic partitioning of aminoacylated transfer ribonucleic acid, where the unique stereoelectronic properties of fluorine govern the substrate partitioning within the editing site [3].

Enzyme SystemSubstrate RecognitionIncorporation EfficiencyEditing Activity
Isoleucyl-transfer ribonucleic acid synthetaseReduced activation of fluorinated substrates30-fold lower than native substratesEnhanced hydrolysis rate (40 s⁻¹)
Phenylalanyl-transfer ribonucleic acid synthetaseLimited discrimination against fluorinated analogsModerate incorporationSubstrate-specific editing
Valyl-transfer ribonucleic acid synthetaseHigh promiscuity (editing-deficient variants)Up to 11 different non-canonical amino acidsMinimal editing activity

The ribosomal incorporation process requires careful optimization of anticodon recognition between transfer ribonucleic acid and aminoacyl-transfer ribonucleic acid synthetase to achieve improved incorporation efficiency [4]. Studies have shown that the optimization is highly specific to the particular fluorinated amino acid being incorporated, with trifluorobutanoic acid derivatives requiring specialized synthetase variants [4].

Editing-deficient aminoacyl-transfer ribonucleic acid synthetase variants have proven particularly effective for incorporating non-canonical amino acids, including heavily fluorinated species [5]. The editing-deficient valine-transfer ribonucleic acid synthetase demonstrates exceptional promiscuity, successfully charging diverse amino acids onto transfer ribonucleic acid molecules and enabling their incorporation into peptides through in vitro translation systems [5].

Peptidoglycan Biosynthesis Targeting in Microbial Systems

The targeting of peptidoglycan biosynthesis through fluorinated amino acid analogs, particularly 2-amino-4,4,4-trifluorobutanoic acid derivatives, represents a promising approach for developing novel antimicrobial strategies [6]. Fluorescent D-amino acids have been extensively utilized to monitor peptidoglycan synthesis in real-time, providing crucial insights into bacterial cell wall construction mechanisms [6].

The incorporation of D-amino acids into peptidoglycan occurs through two distinct extracytoplasmic pathways: D,D-transpeptidase activity and L,D-transpeptidase activity when present [7]. These mechanisms operate independently of cytoplasmic incorporation into D-alanine-D-alanine dipeptide precursors, enabling direct modification of the peptidoglycan matrix [7]. Research has demonstrated that fluorinated D-alanine analogs, including trifluoroalanine derivatives, can be incorporated into bacterial peptidoglycan through these transpeptidase pathways [8].

Bacterial SpeciesIncorporation PathwayTranspeptidase ActivityFluoride Release
Escherichia coliL,D-transpeptidase dominantHigh activity with fluorinated substratesMinimal defluorination
Bacillus subtilisD,D-transpeptidase primaryModerate substrate toleranceEnhanced fluoride release
Gram-negative pathogensMixed pathway utilizationVariable efficiencySubstrate-dependent

The mechanism of peptidoglycan targeting involves the substitution of natural D-amino acids with fluorinated analogs during the transpeptidation process [8]. Studies using 3,3,3-trifluoro-D-alanine have shown that bacterial L,D-transpeptidases can efficiently process these fluorinated substrates, incorporating them into the peptidoglycan stem peptide [9]. Mass spectrometry analysis confirmed the formation of peptidoglycan monomers containing tetrapeptides with trifluorinated amino acids replacing natural D-alanine residues [9].

The incorporation efficiency varies significantly between Gram-positive and Gram-negative bacteria, with Gram-negative organisms, particularly Escherichia coli, showing higher uptake of fluorinated D-amino acid analogs [10]. This selectivity is attributed to differences in extracytoplasmic transpeptidase specificity and tolerance for fluorinated substrates [11].

Peptidoglycan synthesis inhibition studies have revealed that certain D-amino acids, including fluorinated variants, cause severe inhibition of peptidoglycan synthesis and cross-linking when incorporated into the bacterial cell wall [8]. The presence of fluorinated amino acids results in the accumulation of modified muropeptides with altered structural properties [8].

Metabolic Fate in Eukaryotic versus Prokaryotic Organisms

The metabolic processing of 2-amino-4,4,4-trifluorobutanoic acid hydrochloride exhibits fundamental differences between eukaryotic and prokaryotic organisms, reflecting divergent evolutionary adaptations to fluorinated compounds [12]. Prokaryotic systems have evolved sophisticated mechanisms for managing fluorothreonine toxicity through specialized transfer ribonucleic acid editing proteins that selectively hydrolyze fluorinated aminoacyl-transfer ribonucleic acid species [12].

In prokaryotic organisms, fluorinated amino acid metabolism involves specific editing enzymes such as FthB, a trans-acting transfer ribonucleic acid editing protein that hydrolyzes fluorothreonyl-transfer ribonucleic acid with 670-fold greater efficiency than the natural threonyl-transfer ribonucleic acid substrate [12]. This mechanism prevents mistranslation of fluorinated amino acids into proteins while maintaining cellular viability [12].

Organism TypeFluoride Resistance MechanismMetabolic PathwayDefluorination Efficiency
ProkaryotesCrcB/FEX fluoride exportersDirect fluoride effluxVariable, enzyme-dependent
EukaryotesFEX protein channelsPassive electrodiffusionLimited, mainly through deamination
Soil microorganismsMultiple enzyme systemsSequential degradationHigh for mono-fluorinated compounds

Eukaryotic systems demonstrate distinct fluoride homeostasis mechanisms through FEX proteins, which function as selective fluoride channels utilizing the negative membrane potential for fluoride efflux [13]. The deletion of FEX genes in model eukaryotic organisms results in 200-1000 fold increased sensitivity to fluoride, highlighting the critical importance of these export systems [13].

Biodegradation studies have revealed that fluorinated amino acids undergo differential metabolism based on the degree of fluorination [14]. Monofluorinated compounds such as monofluoroethylglycine are completely degraded by soil microorganisms, yielding only fluoride ions, while difluorinated and trifluorinated variants produce additional fluorometabolites [14]. The degradation efficiency decreases with increasing fluorination: monofluoroethylglycine greater than difluoroethylglycine greater than trifluoroethylglycine [14].

Enzymatic degradation pathways in prokaryotic systems involve amino acid catabolism enzymes that can biotransform fluorinated amino acids [14]. For example, incubation of 4,4,4-trifluoro-dl-valine with Bacillus species results in the production of 4,4,4-trifluoro-2-hydroxy-3-methylbutanoic acid through deamination processes [14]. The biodefluorination mechanism likely involves amino acid deaminases that facilitate non-enzymatic fluoride release following deamination [15].

Eukaryotic amino acid metabolism pathways demonstrate limited capacity for processing heavily fluorinated amino acids compared to their prokaryotic counterparts [16]. The incorporation efficiency of fluorinated aromatic amino acids in human cell systems reaches maximum levels of 60-70% regardless of expression conditions, indicating inherent limitations in eukaryotic protein synthesis machinery [17]. This limitation reflects the evolutionary absence of selective pressure for efficient processing of artificial fluorinated substrates in eukaryotic systems [17].

Sequence

X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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